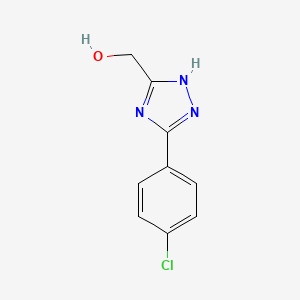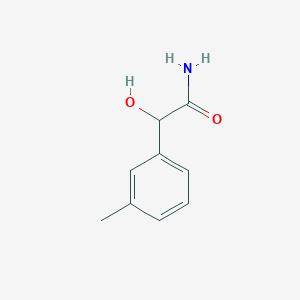
Benzeneacetamide, alpha-hydroxy-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneacetamide, alpha-hydroxy-3-methyl-, is an organic compound with the molecular formula C9H11NO2. This compound is characterized by the presence of a benzene ring attached to an acetamide group, with an additional hydroxyl group and a methyl group on the alpha carbon. It is a derivative of benzeneacetamide and is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzeneacetamide, alpha-hydroxy-3-methyl-, typically involves the following steps:
Starting Materials: The synthesis begins with benzeneacetamide and appropriate reagents to introduce the hydroxyl and methyl groups.
Methylation: The methyl group can be introduced via methylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods: In industrial settings, the production of Benzeneacetamide, alpha-hydroxy-3-methyl-, may involve:
Catalytic Processes: Utilizing catalysts to enhance the efficiency and selectivity of the hydroxylation and methylation reactions.
Batch or Continuous Processes: Depending on the scale of production, either batch reactors or continuous flow reactors may be used to optimize yield and purity.
Types of Reactions:
Oxidation: Benzeneacetamide, alpha-hydroxy-3-methyl-, can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring or the acetamide moiety are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution Reagents: Halogens, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated derivatives, nitro compounds, sulfonated compounds.
Chemistry:
Synthesis of Derivatives: Used as an intermediate in the synthesis of various organic compounds.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Biochemical Pathways: Investigated for its role in metabolic pathways.
Medicine:
Pharmaceuticals: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Drug Development: Used as a scaffold for designing new drugs.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
Chemical Manufacturing: Employed in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of Benzeneacetamide, alpha-hydroxy-3-methyl-, involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and methyl groups play a crucial role in its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Benzeneacetamide: Lacks the hydroxyl and methyl groups, making it less reactive.
Alpha-hydroxybenzeneacetamide: Contains the hydroxyl group but lacks the methyl group.
Alpha-methylbenzeneacetamide: Contains the methyl group but lacks the hydroxyl group.
This detailed article provides a comprehensive overview of Benzeneacetamide, alpha-hydroxy-3-methyl-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
343867-73-2 |
|---|---|
Formule moléculaire |
C9H11NO2 |
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
2-hydroxy-2-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C9H11NO2/c1-6-3-2-4-7(5-6)8(11)9(10)12/h2-5,8,11H,1H3,(H2,10,12) |
Clé InChI |
VKHFIRDATYLGIW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C(C(=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-(1,3-benzothiazol-2-ylamino)-4-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}pyrimidine-5-carboxylate](/img/structure/B12123357.png)
![3-isopropyl-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12123369.png)
![4-{2-[4-Methyl-5-(4-methylphenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide](/img/structure/B12123377.png)
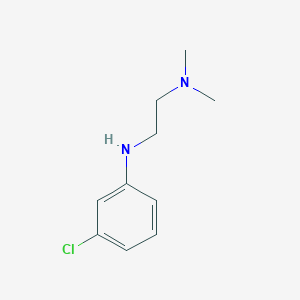
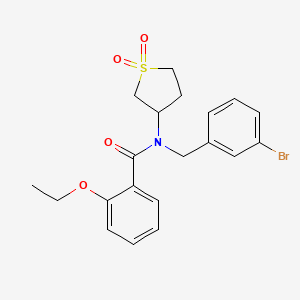
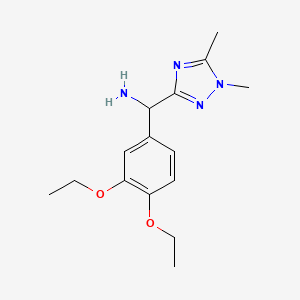
![4-methyl-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide](/img/structure/B12123396.png)
![Ethanamine, N-ethyl-2-[2-(2-methoxyethoxy)ethoxy]-](/img/structure/B12123403.png)

![(3,5-Dimethylphenyl)[(4-ethoxy-3-methylphenyl)sulfonyl]amine](/img/structure/B12123419.png)

![N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide](/img/structure/B12123435.png)

